molecular formula C13H18ClN3O B12225695 N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12225695
M. Wt: 267.75 g/mol
InChI Key: CAETXVVJWYJFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methoxyphenyl group and dimethyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 3-methoxybenzylamine with 2,4-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzylamine
  • 2,4-Dimethylpyrazole
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a methoxyphenyl group with a dimethylpyrazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-15-16(2)13(10)14-9-11-5-4-6-12(7-11)17-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

CAETXVVJWYJFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.